molecular formula C21H24N2O3 B11972230 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B11972230
M. Wt: 352.4 g/mol
InChI Key: MLKLISVKDQZEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with a unique structure that combines a pyrazolo and benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the final product. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with molecular targets within cells. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(3,4-Dimethoxyphenyl)-5-isopropyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H24N2O3/c1-13(2)21-23-17(15-7-5-6-8-18(15)26-21)12-16(22-23)14-9-10-19(24-3)20(11-14)25-4/h5-11,13,17,21H,12H2,1-4H3

InChI Key

MLKLISVKDQZEAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.